Chrome Pure Blue BX
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chrome Pure Blue BX involves the reaction of 4-hydroxy-3-methylbenzoic acid with 2,6-dichlorobenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with sodium hydroxide to produce the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same chemical reactions as in the laboratory synthesis. The process is optimized for higher yields and purity, and the product is often purified using recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Chrome Pure Blue BX undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidation states of the compound, while reduction can produce various reduced forms .
Scientific Research Applications
Chrome Pure Blue BX has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of Chrome Pure Blue BX involves its ability to bind to specific molecular targets and pathways. The compound acts as a pH indicator by changing color depending on the protonation level. It can exist in different forms, each having a distinct color, making it a one-component universal pH sensor . The molecular targets include various metal ions, which form coordination complexes with the compound .
Comparison with Similar Compounds
Similar Compounds
Eriochrome Black T: Another pH indicator and dye used in similar applications.
Methyl Orange: A pH indicator with a different color change range.
Bromothymol Blue: A pH indicator used in various biological and chemical assays.
Uniqueness
Chrome Pure Blue BX is unique due to its multifunctional nature and wide range of applications. Its ability to form coordination polymers and act as a universal pH sensor sets it apart from other similar compounds .
Properties
Molecular Formula |
C23H14Cl2Na2O6 |
---|---|
Molecular Weight |
503.2 g/mol |
IUPAC Name |
disodium;5-[(E)-(3-carboxylato-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichlorophenyl)methyl]-2-hydroxy-3-methylbenzoate |
InChI |
InChI=1S/C23H16Cl2O6.2Na/c1-10-6-12(8-14(20(10)26)22(28)29)18(19-16(24)4-3-5-17(19)25)13-7-11(2)21(27)15(9-13)23(30)31;;/h3-9,26H,1-2H3,(H,28,29)(H,30,31);;/q;2*+1/p-2/b18-13+;; |
InChI Key |
JROAZQFKSSYEBL-YWABOPJLSA-L |
Isomeric SMILES |
CC1=CC(=CC(=C1O)C(=O)[O-])/C(=C\2/C=C(C(=O)C(=C2)C(=O)[O-])C)/C3=C(C=CC=C3Cl)Cl.[Na+].[Na+] |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(=O)[O-])C(=C2C=C(C(=O)C(=C2)C(=O)[O-])C)C3=C(C=CC=C3Cl)Cl.[Na+].[Na+] |
Origin of Product |
United States |
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